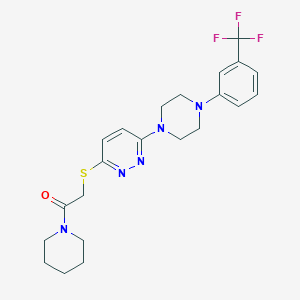![molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4](/img/structure/B2492275.png)
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as CF3-THP-OH and is a bicyclic compound that contains a trifluoromethyl group.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is involved in various synthetic processes. For instance, the synthesis of 6-Substituted 7-halo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes, as described by Nagaev et al. (1998), involves the addition of water, alcohols, and acetic acid to related compounds in the presence of H2SO4 (Nagaev, Sokolsky, Khokhlov, & Yeleyev, 1998). Additionally, Britvin and Rumyantsev (2017) highlighted the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, offering insights into its chemical structure (Britvin & Rumyantsev, 2017).
Medicinal Chemistry
In medicinal chemistry, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride and its derivatives play a significant role. For example, Cheng et al. (2002) synthesized a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes and evaluated them as potential ligands for neuronal nicotinic acetylcholine receptors (Cheng, Zhang, Stevens, Izenwasser, Wade, Chen, Paul, & Trudell, 2002). This indicates the compound's potential application in neuropharmacology and receptor studies.
Advanced Organic Chemistry and Drug Design
The compound and its derivatives are used in advanced organic chemistry and drug design. Carroll et al. (2001) developed a synthesis method for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which served as a key intermediate in preparing epibatidine analogues (Carroll, Liang, Navarro, Brieaddy, Abraham, Damaj, & Martin, 2001). This showcases the compound's versatility in synthesizing novel therapeutic agents.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYCCFUGVBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
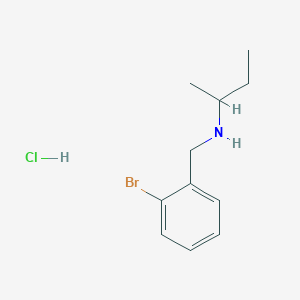
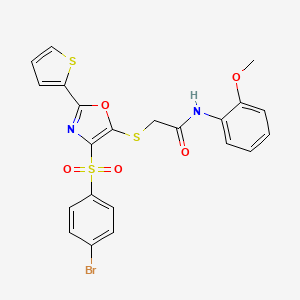
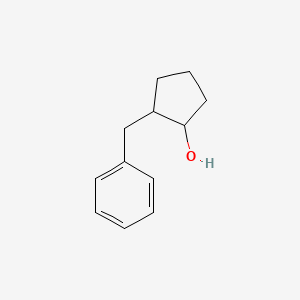
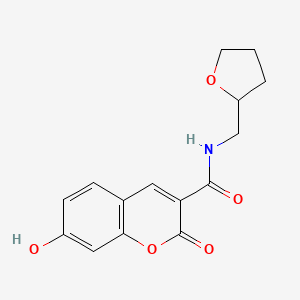
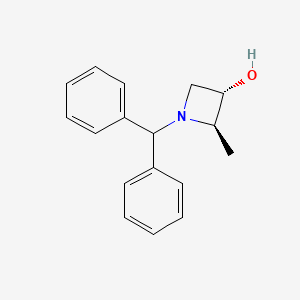
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
